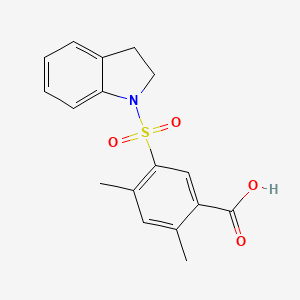
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2,4-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-二氢-1H-吲哚-1-磺酰基)-2,4-二甲基苯甲酸是一种复杂的的有机化合物,具有独特的结构,结合了吲哚环、磺酰基和苯甲酸部分。
准备方法
合成路线和反应条件
5-(2,3-二氢-1H-吲哚-1-磺酰基)-2,4-二甲基苯甲酸的合成通常涉及多个步骤。一种常见的方法是从吲哚衍生物的制备开始,然后进行磺酰化,随后与苯甲酸衍生物偶联。反应条件通常需要使用强酸或碱、高温和特定的催化剂,以确保以高产率和高纯度获得所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用连续流动反应器的大规模反应,以优化反应条件并提高效率。使用自动化系统和先进的纯化技术,如色谱法,确保最终产品的质量一致。
化学反应分析
反应类型
5-(2,3-二氢-1H-吲哚-1-磺酰基)-2,4-二甲基苯甲酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能改变其反应性和性质。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂和亲电试剂。反应条件通常涉及受控温度、特定溶剂,有时使用催化剂来提高反应速率和选择性。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可能产生亚砜或砜,而还原可能产生不同的吲哚衍生物。取代反应可以引入各种官能团,从而导致具有不同性质的多种产物。
科学研究应用
5-(2,3-二氢-1H-吲哚-1-磺酰基)-2,4-二甲基苯甲酸有几种科学研究应用:
化学: 它被用作合成更复杂分子的结构单元,以及各种有机反应的试剂。
生物学: 该化合物的独特结构使其成为研究分子水平生物过程和相互作用的宝贵工具。
医学: 正在进行的研究探索其作为治疗剂的潜力,特别是在针对特定途径的新药开发中。
工业: 该化合物用于生产具有特定性质的专用化学品和材料。
作用机制
5-(2,3-二氢-1H-吲哚-1-磺酰基)-2,4-二甲基苯甲酸的作用机制涉及其与分子靶标(如酶或受体)的相互作用,从而导致细胞过程的变化。磺酰基在其结合亲和力和特异性中起着至关重要的作用,而吲哚和苯甲酸部分有助于其整体反应性和稳定性。确切的途径和靶标取决于该化合物使用的特定应用和环境。
相似化合物的比较
类似化合物
- 5-(2,3-二氢-1H-吲哚-1-磺酰基)-2-甲氧基苯甲酸
- 5-(2,3-二氢-1H-吲哚-1-磺酰基)噻吩-3-羧酸
- 2-[5-(2,3-二氢-1H-吲哚-1-磺酰基)噻吩-2-基]乙酸
独特性
与类似化合物相比,5-(2,3-二氢-1H-吲哚-1-磺酰基)-2,4-二甲基苯甲酸因其在苯甲酸环上的特定取代模式而脱颖而出,这会影响其反应性和与其他分子的相互作用。
属性
分子式 |
C17H17NO4S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
5-(2,3-dihydroindol-1-ylsulfonyl)-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C17H17NO4S/c1-11-9-12(2)16(10-14(11)17(19)20)23(21,22)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
InChI 键 |
SUEUZKMXAAQDRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


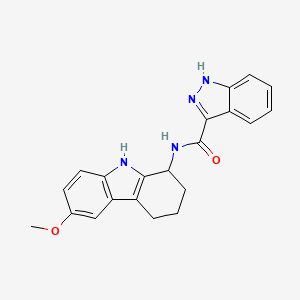
![benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B12166494.png)
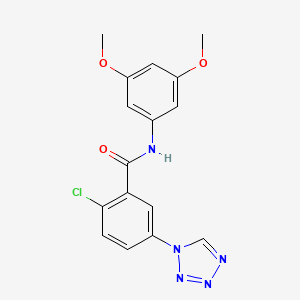
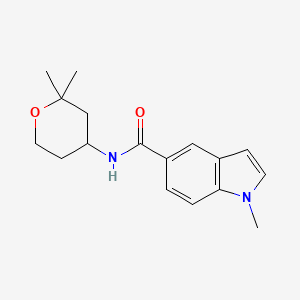

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B12166519.png)
![2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12166527.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12166533.png)
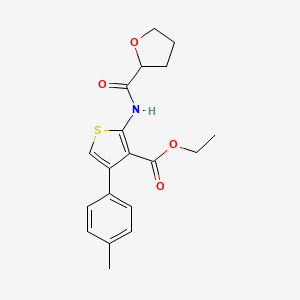
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12166552.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide](/img/structure/B12166557.png)
![N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12166560.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide](/img/structure/B12166574.png)
